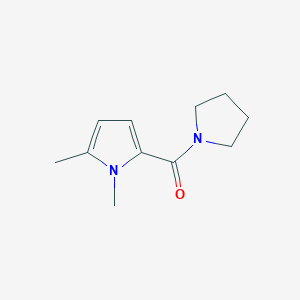
(4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. This compound belongs to the class of cathinones and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
Mechanism of Action
(4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone acts on the endocannabinoid system by binding to the CB1 and CB2 receptors, which are located throughout the body. This binding leads to the activation of various signaling pathways, resulting in the modulation of pain, mood, and appetite.
Biochemical and Physiological Effects:
Studies have shown that (4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone has a range of biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant properties. It has also been shown to increase appetite and induce sedation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. However, the limited availability of this compound and its potential for abuse are major limitations.
Future Directions
Future research on (4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone should focus on its potential therapeutic applications in the treatment of various medical conditions. Further studies are needed to determine the optimal dosage and administration route of this compound. Additionally, more research is needed to investigate the long-term effects of (4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone on the endocannabinoid system and its potential for abuse.
Synthesis Methods
The synthesis of (4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone involves the reaction of 4-bromo-2-methylpyrrole with 4-methylpiperidin-1-ylmethanone in the presence of a catalyst. The resulting compound is purified through chromatography and recrystallization to obtain a pure product.
Scientific Research Applications
(4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone has been studied for its potential therapeutic applications in the treatment of various medical conditions such as chronic pain, anxiety, and depression. It has also been investigated for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
(4-bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9-3-5-15(6-4-9)12(16)11-7-10(13)8-14(11)2/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQXOMJDJHSFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CN2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)

![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)
![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)

![N-cyclooctyl-2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504777.png)



![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)

![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)
![2-chloro-N-[3-(1H-indol-3-yl)-1-oxo-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-yl]benzamide](/img/structure/B7504820.png)